molecular formula C8H5F3O2 B1588340 4-Hydroxy-3-(trifluoromethyl)benzaldehyde CAS No. 220227-98-5

4-Hydroxy-3-(trifluoromethyl)benzaldehyde

Cat. No. B1588340
M. Wt: 190.12 g/mol
InChI Key: ZLMUFCNWTPSOSN-UHFFFAOYSA-N
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Patent
US07402698B2

Procedure details

A solution of 2-trifluoromethyl phenol (5.0 g, 30.86 mmol) and hexamethylenetetramine (8.64 g, 61.72 mmol) in trifluoracetic acid (50 mL) was heated at 65° C. for 18 h. At the end of this time the solution was concentrated and diluted with a 2N aqueious solution of hydrochloric acid. The acid phase was extracted twice with ethyl acetate and the combined organic extract dried over magnesium sulfate and concentrated. The residue was subjected to chromatography via Biotage (FLASH 40 M, silica, 20% ethyl acetate/hexane) to yield 2.1 g (36%) of 4-hydroxy-3-(trifluoromethyl)benzaldehyde. MS (ES) m/z 188.9; HRMS: calcd for C8H5F302, 190.0242; found (ESI, [M+H]+), 191.0324.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:24](O)=[O:25]>>[OH:9][C:4]1[CH:5]=[CH:6][C:7]([CH:24]=[O:25])=[CH:8][C:3]=1[C:2]([F:10])([F:11])[F:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)O)(F)F
Name
Quantity
8.64 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
At the end of this time the solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with a 2N aqueious solution of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acid phase was extracted twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.